molecular formula C16H16N4O4 B2563361 1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 876890-75-4

1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

Cat. No. B2563361
CAS RN: 876890-75-4
M. Wt: 328.328
InChI Key: OBQTVYHYLYIBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione, also known as MPO, is a novel purine derivative that has gained attention due to its potential therapeutic applications. MPO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Immunomodulatory Effects

Research on thiazolo[4,5-d]pyrimidine nucleosides, which are analogs of naturally occurring purine nucleosides, has shown potential immunomodulatory effects. These compounds have been synthesized to explore the effects of inserting a sulfur atom in place of nitrogen at position 7 of the purine ring, with some analogs exhibiting significant immune activity in murine models. This suggests their potential use in enhancing immune responses or in therapeutic interventions against viral infections (Nagahara et al., 1990).

Antiviral and Anticancer Properties

The synthesis of pyrazolo[1,5-a]pyrimidines, among other heterocyclic compounds containing a triazole moiety, has been investigated for their antitrypanosomal activity, highlighting the potential of purine analogs in developing pharmaceuticals with antiviral and anticancer properties (Abdelriheem et al., 2017).

Coordination Chemistry

Studies on the coordination chemistry of divalent metal aquacomplexes with 8-azaxanthinato salts have revealed insights into second-sphere interactions. These findings are relevant for understanding the chemistry of interaction of N-bridged purine analog ligands with heavy metals, potentially guiding the design of antiviral agents or exploring environmental implications (Maldonado et al., 2009).

Synthetic Methodologies

The development of synthetic methodologies for oxazolopyrimidines provides a foundation for exploring the chemical space around purine analogs. A study demonstrated the synthesis of 7-aminooxazolo[5,4-d]pyrimidines, comparing them with purine derivatives to examine their spectroscopic data and chemical properties. This research contributes to the toolkit for synthesizing and characterizing compounds similar to 1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione (Ohtsuka, 1970).

properties

IUPAC Name

4-methyl-7-[(4-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-3-5-10(6-4-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQTVYHYLYIBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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